molecular formula C9H11NO2S B2996191 2,3-dihydro-1H-indene-1-sulfonamide CAS No. 856642-17-6

2,3-dihydro-1H-indene-1-sulfonamide

Cat. No. B2996191
CAS RN: 856642-17-6
M. Wt: 197.25
InChI Key: JTAROQGOUCFPBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,3-dihydro-1H-indene-1-sulfonamide” is a chemical compound with the molecular formula C9H11NO2S and a molecular weight of 197.26 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H11NO2S/c10-13(11,12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H2,10,11,12) . This indicates that the molecule consists of a cyclic structure (indene) with a sulfonamide functional group attached.


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature with a melting point of 132-136°C .

Scientific Research Applications

Catalytic Synthesis of Indene Derivatives

A novel protocol for the regioselective synthesis of diverse indene derivatives from N-benzylic sulfonamides and disubstituted alkynes has been developed. This process involves the FeCl3-catalyzed cleavage of sp3 carbon-nitrogen bonds to generate benzyl cation intermediates, offering a broad range of functionalized indene derivatives with high regioselectivity (Liu et al., 2010).

Carbonic Anhydrase Inhibition

Sulfonamide derivatives derived from indanes and tetralins have been synthesized and assessed for their inhibitory effects on human carbonic anhydrase isozymes. Notably, N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methane sulfonamide showed potent inhibitory effects, indicating the potential for therapeutic applications targeting carbonic anhydrases (Akbaba et al., 2014).

Photocatalytic Degradation of Sulfonamides

Research has focused on the photocatalytic degradation of sulfonamides, highlighting the environmental impact and methods to address pollution caused by these compounds. A study utilizing CuFe2O4/MXene heterojunction photocatalysts demonstrated enhanced degradation capabilities for the antibiotic sulfamethazine under visible light, offering insights into the mechanisms of photocatalytic degradation and potential environmental remediation strategies (Cao et al., 2020).

Proton Conductivity Enhancement

The enhancement of proton conductivity in chitosan membranes by sulfonated graphene oxide under both hydrated and anhydrous conditions has been investigated. This study revealed that the incorporation of sulfonated graphene oxide improves the thermal, mechanical, and conduction properties of chitosan membranes, suggesting applications in proton exchange membranes for fuel cell technologies (Liu et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary target of 2,3-dihydro-1H-indene-1-sulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known to interact with its target, carbonic anhydrase 2 . The specific nature of this interaction and the resulting changes at the molecular level are yet to be elucidated.

properties

IUPAC Name

2,3-dihydro-1H-indene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c10-13(11,12)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAROQGOUCFPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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